4,8-Dichloro-3-methylquinoline CAS number and molecular weight
4,8-Dichloro-3-methylquinoline CAS number and molecular weight
This in-depth technical guide details the chemical identity, synthesis, and application logic of 4,8-Dichloro-3-methylquinoline , a specialized heterocyclic scaffold used in medicinal chemistry.
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Chemical Identity & Physicochemical Core
This compound represents a trisubstituted quinoline scaffold, characterized by a specific substitution pattern that modulates both steric bulk (3-methyl) and electronic reactivity (4,8-dichloro). It serves as a critical intermediate for developing 4-aminoquinoline antimalarials and kinase inhibitors where the 8-position blockage prevents metabolic hydroxylation or induces specific conformational constraints.
Key Identifiers
| Parameter | Technical Specification |
| Chemical Name | 4,8-Dichloro-3-methylquinoline |
| CAS Registry Number | 39593-10-7 |
| Molecular Formula | C₁₀H₇Cl₂N |
| Molecular Weight | 212.07 g/mol |
| SMILES | CC1=C(Cl)C2=C(C=CC=C2Cl)N=C1 |
| InChI Key | BVAXVQNFACGCFY-UHFFFAOYSA-N |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DCM, CHCl₃, DMSO; insoluble in water |
Synthetic Routes & Process Chemistry
The synthesis of 4,8-dichloro-3-methylquinoline requires a strategy that installs the 3-methyl group while establishing the 4-chloro functionality. The most robust industrial route utilizes a modified Gould-Jacobs or Conrad-Limpach cyclization approach, relying on the condensation of 2-chloroaniline with an appropriate acrylate derivative.
Retrosynthetic Logic
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C4-Cl Installation: Achieved via Dechlorinative Aromatization of a 4-quinolone precursor using phosphoryl chloride (POCl₃).
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Ring Construction: The 4-quinolone core is formed via high-temperature cyclization of an enamino ester.
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Substituent Origin:
Detailed Experimental Protocol
Step 1: Condensation (Enamine Formation)
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Reagents: 2-Chloroaniline (1.0 eq), Ethyl 3-ethoxy-2-methylacrylate (1.1 eq).
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Conditions: Neat or in ethanol, 100–120°C.
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Procedure:
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Charge a reaction vessel with 2-chloroaniline and Ethyl 3-ethoxy-2-methylacrylate.
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Heat to 120°C under a nitrogen atmosphere.
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Distill off the ethanol byproduct to drive the equilibrium toward the enamine intermediate (Ethyl 3-((2-chlorophenyl)amino)-2-methylacrylate ).
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Validation: Monitor by TLC (disappearance of aniline).
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Step 2: Thermal Cyclization (Gould-Jacobs Type)
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Reagents: Dowtherm A (Diphenyl ether/biphenyl eutectic mixture).
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Conditions: 250°C (Reflux).
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Procedure:
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Add the crude enamine dropwise to boiling Dowtherm A (250°C). Critical: High dilution favors intramolecular cyclization over intermolecular polymerization.
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Maintain reflux for 30–60 minutes.
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Cool to room temperature. The product, 8-Chloro-3-methylquinolin-4(1H)-one , typically precipitates.
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Filter, wash with hexane (to remove Dowtherm A), and dry.
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Step 3: Aromatization/Chlorination [3]
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Reagents: 8-Chloro-3-methylquinolin-4(1H)-one (1.0 eq), POCl₃ (5.0 eq).
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Conditions: Reflux (105°C).
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Procedure:
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Suspend the quinolone in neat POCl₃.
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Reflux for 2–4 hours. The solid will dissolve as the reaction proceeds.
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Quench: Evaporate excess POCl₃ under reduced pressure. Pour the residue onto crushed ice/ammonia water mixture (maintain pH > 8 to prevent hydrolysis).
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Isolation: Extract with Dichloromethane (DCM), dry over MgSO₄, and concentrate.
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Purification: Recrystallize from heptane or purify via silica gel chromatography (Hexane/EtOAc).
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Synthesis Workflow Diagram
Caption: Step-wise synthetic pathway from 2-chloroaniline to the final dichloro-quinoline scaffold.
Reactivity Profile & Functionalization
The 4,8-dichloro-3-methylquinoline scaffold possesses two chlorine atoms with distinct reactivity profiles, governed by their electronic environments.
Regioselectivity Logic
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C4-Chlorine (High Reactivity): Located para to the ring nitrogen. The electron-deficient nature of the pyridine ring activates this position for Nucleophilic Aromatic Substitution (S_NAr) . It is easily displaced by amines, thiols, or alkoxides.
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C8-Chlorine (Low Reactivity): Located on the benzene ring. It is deactivated relative to C4 and typically requires transition metal catalysis (e.g., Buchwald-Hartwig amination) to be displaced.
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C3-Methyl (Steric/Electronic): Provides a lipophilic anchor and sterically hinders attack at C2 and C4, potentially improving selectivity during functionalization.
Functionalization Workflow
Caption: Divergent functionalization map highlighting the reactivity difference between C4 and C8 positions.
Applications in Drug Discovery
This scaffold is particularly relevant in two therapeutic areas:
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Antimalarials: Analogous to Chloroquine and Sontochin (3-methylchloroquine). The 3-methyl group in Sontochin was found to block metabolism but slightly reduce potency compared to Chloroquine; however, 4,8-dichloro variants are explored to overcome resistance mechanisms in Plasmodium falciparum.
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Kinase Inhibitors: The 3-methyl group forces the quinoline ring into specific dihedral angles when bound to ATP pockets, potentially increasing selectivity for specific tyrosine kinases (e.g., EGFR, MEK) compared to planar analogs.
References
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National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 88973 (Related: 4,8-Dichloroquinoline). Retrieved from [Link]
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Organic Syntheses. (1947). 4,7-Dichloroquinoline (Classic Protocol adapted for 4,8-isomers). Org. Synth. 1947, 27, 48. Retrieved from [Link]


